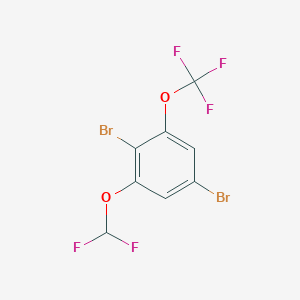
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene is a colorless to light yellow crystal or powder. This compound is commonly used as a reagent in organic synthesis due to its unique chemical properties. It has a molecular formula of C8H2Br2F5O2 and a molecular weight of 408.9 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. The synthetic route typically involves the following steps:
Bromination: The starting material, a benzene derivative, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including
Biologische Aktivität
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene is a fluorinated organic compound notable for its complex structure, which includes multiple halogen substituents. This compound is of interest in various fields, particularly in medicinal chemistry and environmental science due to its potential biological activity and reactivity.
The molecular formula of this compound is C8H4Br2F5O2, with a molecular weight of approximately 343.8 g/mol. The presence of bromine and trifluoromethoxy groups contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C8H4Br2F5O2 |
| Molecular Weight | 343.8 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to the electron-withdrawing effects of the trifluoromethoxy and difluoromethoxy groups, which enhance its electrophilic character. This property may facilitate interactions with biological macromolecules such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The specific activity of this compound against various bacterial strains remains an area for further investigation.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that fluorinated compounds can exhibit significant toxicity towards cancer cell lines. The unique structure of this compound may enhance its ability to induce apoptosis in malignant cells. Further studies are needed to quantify these effects and elucidate the underlying mechanisms.
Case Studies
- Synthesis and Evaluation : A study synthesized various brominated and fluorinated benzene derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against specific cancer cell lines and showed promising results in inhibiting cell proliferation.
- Environmental Impact : Research has highlighted the persistence of fluorinated compounds in environmental matrices, raising concerns about their bioaccumulation and potential toxic effects on aquatic organisms. Studies have shown that such compounds can disrupt endocrine functions in fish.
Research Findings
Recent findings indicate that the trifluoromethoxy group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with lipid membranes. This characteristic is crucial for understanding its pharmacokinetics and designing effective therapeutic agents.
Eigenschaften
IUPAC Name |
2,5-dibromo-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRQZHZUSUFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















